4-Benzyloxy-1,3-butanediol

Descripción general

Descripción

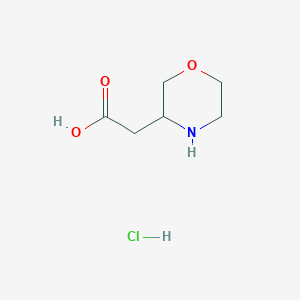

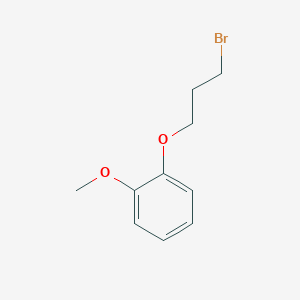

4-Benzyloxy-1,3-butanediol is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid at 20°C . It appears as a colorless to light yellow clear liquid .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, 1,3-butanediol, has been synthesized from biomass-derived compounds via ring opening hydrogenolysis .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanediol backbone with a benzyloxy group attached at the 4-position .

Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a boiling point of 141°C at 0.5 mmHg and a refractive index of 1.53 . The compound has a purity of >97.0% (GC) and an optical purity of min. 98.0 ee% .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Bio-production

Autonomous Bio-production in Engineered Bacteria : A study by Liu and Lu (2015) describes the modular development of engineered bacteria for the bio-production of 1,4-butanediol (BD), using a de novo pathway and synthetic circuits for production control. This work highlights the potential of synthetic biology and metabolic engineering in creating autonomous production systems for industrial chemicals like BD, from renewable resources Liu & Lu, 2015.

Metabolic Engineering for Direct Production : Yim et al. (2011) reported the first direct biocatalytic routes to BD from renewable carbohydrate feedstocks in Escherichia coli, demonstrating a systems-based metabolic engineering approach to strain design. This development allows for new bioprocesses for commodity chemicals not naturally produced by living cells, underscoring the importance of bio-based production methods Yim et al., 2011.

Catalysis and Chemical Synthesis

- Transfer Hydrogenation with 1,4-Butanediol : Garduño and García (2017) explored the homogeneous transfer hydrogenation of benzonitrile with 1,4-butanediol as the hydrogen source, demonstrating the potential of this process in organic synthesis. Their work provides insights into the versatility of 1,4-butanediol in catalytic systems, offering pathways for synthesizing valuable chemical intermediates Garduño & García, 2017.

Chiral Compound Synthesis

Lipase Mediated Resolution : Izquierdo et al. (2001) detailed the lipase-mediated resolution of 1,3-butanediol derivatives as chiral building blocks for pheromone enantiosynthesis. This research underscores the importance of chiral intermediates derived from butanediol derivatives in the synthesis of complex organic molecules, highlighting the role of enzymatic resolution in achieving enantiopurity Izquierdo et al., 2001.

Chiral Stationary Phase Preparation : Hyun et al. (2006) prepared a new liquid chromatographic chiral stationary phase starting from a derivative of 1,4-butanediol. This development is pivotal for the resolution of racemic compounds, demonstrating the utility of butanediol derivatives in analytical chemistry for chiral separation processes Hyun et al., 2006.

Safety and Hazards

While specific safety and hazard information for 4-Benzyloxy-1,3-butanediol was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Análisis Bioquímico

Biochemical Properties

4-Benzyloxy-1,3-butanediol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dehydrogenase enzymes, which are involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. Additionally, this compound can influence the stability and degradation of proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular functions without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including metabolic acidosis, dehydration, and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can be metabolized through oxidation to form intermediates that participate in further metabolic reactions. The involvement of this compound in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. The localization of this compound in these subcellular regions can modulate its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525289 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-70-4 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.